molecular formula C10H12Cl2N2O3 B1424648 3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride CAS No. 1219979-28-8

3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B1424648
CAS No.: 1219979-28-8
M. Wt: 279.12 g/mol
InChI Key: LFKDSVVBCJSVPP-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12ClN2O3·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a chloro-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, though these are less commonly studied.

Scientific Research Applications

3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The chloro and nitro groups can participate in various interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-nitrophenoxy)methylpyrrolidine hydrochloride
  • 3-(2-Chloro-4-nitrophenoxy)ethylpyrrolidine hydrochloride

Uniqueness

3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of both chloro and nitro groups. These functional groups confer distinct chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-(2-chloro-4-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKDSVVBCJSVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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